Isopropylamine Hydroiodide

Description

Contextualization within Amine Hydrohalide Chemistry

Isopropylamine (B41738) hydroiodide belongs to the broader class of compounds known as amine hydrohalides. These are salts formed from the reaction of an amine with a hydrogen halide. In this case, the weak base isopropylamine reacts with hydroiodic acid to form isopropylammonium iodide. The resulting salt consists of an isopropylammonium cation ([CH₃)₂CHNH₃]⁺) and an iodide anion (I⁻).

The nature of the halide ion plays a significant role in the properties of amine hydrohalides. researchgate.net In the solid state, these compounds are characterized by hydrogen bonds of the type N⁺-H---X⁻. cdnsciencepub.comcdnsciencepub.com The properties of these hydrogen bonds, such as their strength and the resulting vibrational frequencies, are influenced by the size and electronegativity of the halide. researchgate.netpitt.edu For instance, in the series of hydrohalides (hydrochloride, hydrobromide, hydroiodide), there is a noticeable shift in the infrared stretching frequencies of the N-H bond. researchgate.net

The study of amine hydrohalides is crucial for understanding fundamental chemical concepts like hydrogen bonding and proton transfer. acs.org The interactions between the amine and the hydrogen halide can range from a simple hydrogen-bonded complex to a full proton transfer resulting in an ion pair, as is the case with isopropylamine hydroiodide. acs.org

Significance in Advanced Chemical Synthesis and Materials Science Research

The primary significance of this compound in contemporary research lies in its role as a precursor for the synthesis of organic-inorganic hybrid perovskites. alfachemch.comgreyhoundchrom.com These perovskite materials have shown exceptional promise in the field of photovoltaics, leading to the development of next-generation solar cells. greyhoundchrom.commdpi.com

Beyond perovskites, this compound and its parent amine, isopropylamine, are valuable in various organic synthesis applications. Isopropylamine itself is a key building block for numerous chemicals, including pharmaceuticals and agrochemicals. wikipedia.orgwhamine.com The hydroiodide salt can be used as a source of the isopropylammonium cation or as a reagent in specific synthetic transformations.

Overview of Current Academic Research Trajectories for this compound Systems

Current research involving this compound is predominantly focused on its application in perovskite solar cells. Scientists are investigating its use to enhance the performance and stability of these devices. One area of focus is the use of related compounds like isopropylamine hydrochloride (IPACl) to modulate the crystal growth of perovskite films, leading to improved efficiency and long-term stability. researchgate.net

Another research direction involves using amine hydrohalides like propylamine (B44156) hydroiodide (PAI), a close relative of this compound, for defect passivation in perovskite films. mdpi.com These studies aim to reduce non-radiative recombination and enhance the open-circuit voltage and fill factor of the solar cells. mdpi.com While this research uses a related compound, the findings are highly relevant to the potential applications of this compound in similar passivation strategies.

Furthermore, fundamental studies on the physical and chemical properties of amine hydrohalides continue to be an active area of research. researchgate.netcdnsciencepub.compitt.eduacs.org A deeper understanding of their crystal structures, hydrogen bonding networks, and phase transitions is essential for designing new materials with tailored properties.

Interactive Data Tables

Table 1: Chemical Properties of Isopropylamine and its Hydrohalide Salts

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |

| Isopropylamine | C₃H₉N | 59.11 | Colorless liquid |

| This compound | C₃H₁₀IN | 187.02 | White powder or crystals |

| Isopropylamine Hydrochloride | C₃H₁₀ClN | 95.57 | White crystalline solid |

Data sourced from multiple references. alfachemch.comwikipedia.orgcymitquimica.com

Table 2: Research Applications of this compound and Related Compounds

| Compound | Research Area | Specific Application | Reference |

| This compound | Materials Science | Precursor for perovskite solar cells | alfachemch.comgreyhoundchrom.com |

| Isopropylamine Hydrochloride | Materials Science | Modulation of perovskite crystal growth | researchgate.net |

| Propylamine Hydroiodide | Materials Science | Defect passivation in perovskite films | mdpi.com |

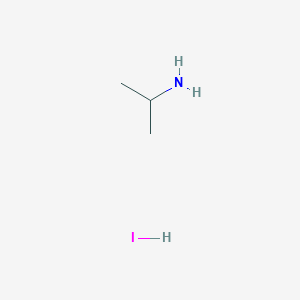

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.HI/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLAEGAAHIIWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-20-4 | |

| Record name | Isopropylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Investigations of Isopropylamine Hydroiodide

Direct Synthesis Routes for Amine Hydrohalides

The formation of isopropylamine (B41738) hydroiodide is a classic acid-base reaction. Isopropylamine ((CH₃)₂CHNH₂), a primary aliphatic amine, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk Hydroiodic acid (HI), a strong acid, serves as the proton (H⁺) donor.

In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the hydrogen atom of the hydroiodic acid. This results in the formation of a coordinate covalent bond between the nitrogen and hydrogen atoms. The isopropylamine molecule accepts a proton to form the isopropylammonium cation ([(CH₃)₂CHNH₃]⁺), and the hydroiodic acid donates a proton, leaving the iodide anion (I⁻). chemguide.co.uk The resulting product is isopropylamine hydroiodide, an ammonium (B1175870) salt. sciencemadness.org

The general equation for this reaction is: (CH₃)₂CHNH₂ + HI → [(CH₃)₂CHNH₃]⁺I⁻

This reaction is typically exothermic and proceeds readily upon mixing the reactants. The strength of isopropylamine as a base is indicated by the pKa of its conjugate acid, the isopropylammonium ion, which is 10.63. wikipedia.org

The formation of the salt can be visualized as the transfer of a proton from the acid to the amine, resulting in two oppositely charged ions that are held together by electrostatic attraction. This is a fundamental principle in the synthesis of amine hydrohalides. chemguide.co.uk

The choice of solvent can influence the reaction rate, yield, and purity of the resulting this compound. While the reaction can occur in a variety of solvents, non-polar or moderately polar aprotic solvents are often preferred to facilitate the precipitation of the salt, simplifying its isolation. Solvents such as diethyl ether, ethyl acetate, or dichloromethane (B109758) are commonly employed. mdpi.com In these solvents, the ionic salt is often poorly soluble, leading to its crystallization or precipitation from the reaction mixture.

Reaction conditions are generally mild, often conducted at room temperature or with cooling to control the exothermic nature of the reaction. The stoichiometry of the reactants is a critical parameter to control. An equimolar ratio of isopropylamine and hydroiodic acid is typically used. The addition of the acid to the amine solution is often done dropwise with stirring to ensure a controlled reaction and prevent localized overheating.

Optimization of reaction conditions involves considering factors such as:

Temperature: Lower temperatures can help to control the exothermicity of the reaction and may improve the crystallinity of the product.

Concentration: The concentration of the reactants in the solvent can affect the rate of reaction and the particle size of the precipitate.

Addition Rate: A slow, controlled addition of the acid to the amine solution can prevent side reactions and ensure a more uniform product.

Stirring: Adequate stirring is essential to ensure proper mixing of the reactants and to facilitate a complete reaction.

Recent advancements in reaction optimization have explored the use of machine learning and Bayesian optimization to more efficiently determine suitable reaction conditions, including solvent, base, catalyst, and temperature, for a wide range of chemical transformations. nih.govillinois.edu

Biosynthetic Approaches to Isopropylamine Salt Production

While the direct acid-base reaction is the most common method for preparing simple amine salts, biosynthetic routes are gaining attention as a greener alternative for the production of amines and their derivatives. mdpi.comresearchgate.net

Enzymatic catalysis offers a highly selective and efficient means of producing amines. mdpi.comresearchgate.net Transaminases (ATAs) are a class of enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, producing a new amine. researchgate.netrsc.org Isopropylamine is often used as an amine donor in these reactions because the byproduct, acetone, is volatile and easily removed, which can help to drive the reaction to completion. researchgate.netrsc.orgrsc.org

While not a direct synthesis of this compound, these enzymatic methods can produce isopropylamine which can then be converted to the hydroiodide salt in a subsequent step. Laccase has also been investigated as a catalyst for the biosynthesis of isopropylamine from isopropanol (B130326) and ammonia (B1221849) water. google.com The resulting isopropylamine can then be reacted with hydrogen chloride to form the hydrochloride salt, and a similar reaction with hydroiodic acid would yield the hydroiodide salt. google.com

The use of enzymes in organic synthesis is a rapidly growing field, with ongoing research focused on discovering and engineering new enzymes with improved activity, stability, and substrate scope. researchgate.net

Biocatalytic methods for amine synthesis align well with the principles of green chemistry. rsc.orgrsc.org These reactions are often carried out in aqueous media under mild temperature and pressure conditions, reducing the need for harsh reagents and organic solvents. rsc.org Enzymes are biodegradable catalysts derived from renewable resources. rsc.org

Key green chemistry benefits of biocatalytic amine synthesis include:

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and less waste. rsc.org

Mild Reaction Conditions: Biocatalytic reactions typically occur at or near ambient temperature and pressure, reducing energy consumption. rsc.org

Use of Renewable Feedstocks: The substrates for enzymatic reactions can often be derived from renewable resources.

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less waste. rsc.org

The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of these synthetic routes. researchgate.net

Mechanistic Studies of Isopropylamine Protonation and Iodide Interaction

The protonation of isopropylamine by hydroiodic acid is a rapid and straightforward process. The lone pair of electrons on the nitrogen atom acts as a proton acceptor, readily forming a bond with a proton from the acid. chemguide.co.uk

The interaction between the resulting isopropylammonium cation and the iodide anion in solution is primarily electrostatic. In the solid state, these ions will arrange themselves in a crystal lattice. The nature of the interaction in solution can be influenced by the solvent. In polar, protic solvents like water, the ions will be well-solvated, with water molecules surrounding both the cation and the anion. In less polar solvents, the ions may exist as ion pairs or larger aggregates.

Studies on the protonation of amines in aqueous solutions are important for understanding reaction mechanisms in various chemical and biological processes. researchgate.net The thermodynamics of protonation, including the enthalpy and entropy changes, can provide insights into the stability of the resulting ammonium salt.

The interaction of iodide ions with protonated amines has also been studied in the context of the oxidation of amines by iodine. gre.ac.uk In these reactions, the hydroiodide generated can convert unreacted amine to the corresponding hydroiodide salt, which is then inert to further oxidation under the reaction conditions. gre.ac.uk

Kinetic and Thermodynamic Aspects of Salt Formation

The reaction between isopropylamine, a secondary amine, and hydroiodic acid is a classic neutralization reaction. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a Brønsted-Lowry base, accepting a proton from the strong acid, hydroiodic acid. chemguide.co.uk

Reaction: (CH₃)₂CHNH₂ + HI ⇌ (CH₃)₂CHNH₃⁺I⁻

Kinetics:

The kinetics of this acid-base reaction are typically very fast, characteristic of proton transfer reactions between strong acids and bases. The rate-determining step is generally the diffusion of the reacting species in the solvent. Several factors influence the reaction rate:

Temperature: While the reaction is exothermic, an increase in temperature generally increases the rate of reaction by providing the molecules with higher kinetic energy, leading to more frequent and energetic collisions.

Solvent: The choice of solvent can affect the rate by influencing the solvation of the reactants and the transition state. Protic solvents can facilitate proton transfer through hydrogen bonding networks.

Steric Hindrance: Isopropylamine is a secondary amine with two methyl groups attached to the alpha-carbon. These groups create some steric hindrance around the nitrogen atom, which can slightly decrease the rate of protonation compared to less hindered primary amines. masterorganicchemistry.com However, this effect is generally minor for protonation due to the small size of the proton. masterorganicchemistry.com

Thermodynamics:

The formation of this compound is an exothermic process, driven by the formation of a stable ionic bond between the isopropylammonium cation and the iodide anion. The thermodynamics of the reaction can be described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The enthalpy of neutralization for the reaction between a strong acid and a moderately strong base like isopropylamine is expected to be significantly negative, indicating the release of heat. wikipedia.org The standard enthalpy of neutralization for strong acid-strong base reactions is approximately -57 to -58 kJ/mol. libretexts.org For a weaker base like an alkylamine, the value might be slightly less exothermic due to the energy required to fully protonate the amine.

To illustrate the expected thermodynamic parameters, a table with analogous data for related aminium salt formations is presented below.

| Amine Reactant | Acid Reactant | Solvent | ΔH° (kJ/mol) (approx.) | ΔS° (J/mol·K) (approx.) | ΔG° (kJ/mol) (approx.) |

| Ammonia | Hydrochloric Acid | Water | -52.2 | - | - |

| Methylamine | Hydrochloric Acid | Water | -55.8 | - | - |

| Diethylamine | Hydrochloric Acid | Water | -59.3 | - | - |

| Isopropylamine | Hydroiodic Acid | Water | -55 to -60 (estimated) | Negative (estimated) | Negative (estimated) |

Note: The data for this compound is estimated based on general trends for alkylamines. Actual experimental values may vary.

Influence of Reaction Pathways on Product Selectivity and Yield

The selectivity and yield of this compound are highly dependent on the chosen reaction pathway and conditions. While the primary reaction is the formation of the desired salt, side reactions and incomplete reactions can lower the yield.

Key Factors Influencing Selectivity and Yield:

Stoichiometry of Reactants: An equimolar ratio of isopropylamine and hydroiodic acid is theoretically required. Using an excess of the amine can ensure complete consumption of the acid, but may complicate purification. An excess of the acid will result in a final product containing unreacted acid.

Solvent Selection: The choice of solvent is critical.

Protic Solvents (e.g., water, ethanol): These solvents are generally good for dissolving the ionic product, driving the reaction towards completion based on Le Chatelier's principle. However, the high polarity of water can also lead to the solvation of the individual ions, which might slightly shift the equilibrium back towards the reactants.

Aprotic Solvents (e.g., diethyl ether, dichloromethane): In these solvents, the resulting this compound salt is often insoluble and precipitates out of the solution. This precipitation effectively removes the product from the equilibrium, driving the reaction to completion and often resulting in a high yield of the solid product.

Temperature Control: Since the reaction is exothermic, controlling the temperature is important. youtube.com Excessive heat can lead to the degradation of the product or promote side reactions. For many amine salt formations, the reaction is carried out at reduced temperatures (e.g., in an ice bath) to manage the exothermicity and improve the crystallinity of the precipitated product.

Concentration of Reactants: Higher concentrations of reactants will generally lead to a faster reaction rate and can favor the precipitation of the product in a suitable solvent, thereby increasing the yield. However, very high concentrations can also lead to issues with heat dissipation and mixing.

Purification Method: The method used to isolate and purify the product will significantly impact the final yield. Common methods include filtration of the precipitated salt followed by washing with a non-polar solvent to remove any unreacted starting materials. Recrystallization from an appropriate solvent system can be used to obtain a highly pure product, though this may involve some loss of material.

The following table summarizes the expected influence of different reaction parameters on the yield of this compound.

| Parameter | Condition | Expected Effect on Yield | Rationale |

| Solvent | Aprotic (e.g., Diethyl Ether) | High | Precipitation of the salt drives the equilibrium towards the product side. |

| Protic (e.g., Water) | Moderate to High | Good solvation of the product, but the equilibrium may not be as completely shifted as with precipitation. | |

| Temperature | Low (0-25 °C) | High | Manages the exothermicity of the reaction and often improves the crystallinity and ease of isolation of the precipitated product. |

| High (>50 °C) | Potentially Lower | May lead to product degradation or side reactions, although the reaction rate will be faster. | |

| Reactant Ratio | Equimolar | Optimal for purity and yield | Avoids contamination of the product with excess starting materials. |

| Excess Isopropylamine | High, but may require more extensive purification | Ensures complete reaction of the hydroiodic acid. |

By carefully controlling these reaction parameters, the synthesis of this compound can be optimized to achieve high selectivity and yield.

Advanced Structural Elucidation and Spectroscopic Characterization of Isopropylamine Hydroiodide

High-Resolution Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise atomic arrangement within the crystal lattice of isopropylamine (B41738) hydroiodide. These methods reveal not only the molecular structure but also the intricate details of how individual ions are packed in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution. carleton.edunih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, and bond angles. carleton.edu

While a complete, publicly available crystal structure determination for isopropylamine hydroiodide is not widespread, data from closely related structures, such as diisopropylammonium iodide, provide valuable insights into the expected structural parameters. The analysis of such compounds typically reveals an ionic lattice composed of alkylammonium cations and halide anions.

Representative Crystallographic Data for a Related Alkylammonium Iodide (Diisopropylammonium Iodide)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.92 |

| b (Å) | 7.18 |

| c (Å) | 8.21 |

| α, β, γ (°) | 90 |

Note: Data is for diisopropylammonium iodide, a closely related secondary amine hydroiodide, as a representative example. researchgate.net

These hydrogen bonds organize the ions into specific arrangements, often forming extended networks such as chains or sheets. acs.org The strength and geometry of these bonds are influenced by the size and electronegativity of the halide ion. acs.org In the case of iodide, the N⁺-H···I⁻ bond is generally weaker than its counterparts in hydrochlorides or hydrobromides, which can influence the vibrational frequencies of the N-H bonds. cdnsciencepub.com

While the primary interaction is the N⁺-H···I⁻ hydrogen bond, the possibility of weaker C-H···I interactions also exists. Additionally, the term "halogen bond" typically refers to an interaction where a halogen atom acts as an electrophilic species, which is distinct from the role of the iodide anion here as a hydrogen bond acceptor. nih.gov

Alkylammonium halides are well-known for exhibiting polymorphism—the ability to exist in more than one crystal structure—and undergoing temperature-induced phase transitions. rsc.org These transitions are often of an order-disorder type. nih.govacs.org

At low temperatures, the isopropylammonium cations are typically in an ordered state, held in relatively fixed positions by the hydrogen bonding network. As the temperature increases, the cations gain thermal energy, leading to increased rotational and vibrational motion. nih.govresearchgate.net This dynamic disorder can trigger a structural phase transition to a higher-symmetry, disordered phase where the cations may exhibit significant rotational freedom. nih.govacs.org The melting of the N-H bonds and the subsequent disruption of the hydrogen bonding network are key drivers for these phase transitions. researchgate.netnih.gov

Cryo-crystallography involves collecting diffraction data at cryogenic temperatures (typically below 120 K). This technique is used to minimize the thermal vibrations of atoms, resulting in a more precise and detailed electron density map and, consequently, a more accurate determination of the crystal structure. iisc.ac.innih.gov For this compound, such studies would provide a clearer picture of the hydrogen bonding geometry by reducing thermal motion.

High-pressure diffraction studies, often utilizing diamond-anvil cells, investigate how crystal structures change under extreme pressure. nist.govmpg.deesrf.fr Applying pressure to alkylammonium halides compresses the crystal lattice and can shorten and alter the angles of the hydrogen bonds. rsc.org This can lead to pressure-induced phase transitions to more dense crystalline forms. researchgate.net Such experiments provide fundamental insights into the compressibility and stability of the ionic and hydrogen-bonded network. esrf.frrsc.org

Vibrational Spectroscopy for Molecular Conformation and Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is a powerful tool for identifying functional groups and characterizing the strength of intermolecular interactions, such as hydrogen bonding.

The FT-IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to the isopropylammonium cation. The formation of the salt and the presence of strong N⁺-H···I⁻ hydrogen bonding cause significant shifts in the vibrational frequencies compared to the free isopropylamine base.

The most notable feature is the broad absorption in the infrared spectrum associated with the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺). In the free amine, N-H stretches appear as sharp bands around 3300-3400 cm⁻¹. docbrown.info In the hydroiodide salt, these vibrations are shifted to lower frequencies (typically 3200-2800 cm⁻¹) and become very broad due to the strong hydrogen bonding with the iodide anions. cdnsciencepub.comcdnsciencepub.com Primary aliphatic amine salts typically show a slight shift to lower frequency (bathochromic shift) in the N-H stretching region as the halide changes from chloride to iodide. cdnsciencepub.comcdnsciencepub.com Other key vibrations include N-H bending, C-H stretching, and C-N stretching modes.

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Notes |

|---|---|---|---|

| ~3200 - 2800 | N-H Stretch | Stretching | Broad band due to strong N⁺-H···I⁻ hydrogen bonding. cdnsciencepub.comcdnsciencepub.com |

| ~2970 | C-H Stretch | Asymmetric/Symmetric Stretching | Characteristic of isopropyl methyl groups. docbrown.info |

| ~1620 - 1500 | N-H Bend | Bending (Scissoring) | Asymmetric and symmetric bending of the NH₃⁺ group. cdnsciencepub.com |

| ~1470 - 1370 | C-H Bend | Bending | Bending vibrations of the methyl (CH₃) and methine (CH) groups. |

| ~1250 - 1020 | C-N Stretch | Stretching | C-N bond vibration. docbrown.info |

Validation of Vibrational Assignments through Isotopic Labeling and Computational Methods

The definitive assignment of vibrational modes in the infrared (IR) and Raman spectra of a molecule like this compound is significantly enhanced by the synergistic use of isotopic labeling and computational methods. While experimental spectra provide a wealth of information, overlapping bands and complex vibrational couplings can render unambiguous assignments challenging. Isotopic substitution, by altering the mass of specific atoms, induces predictable shifts in vibrational frequencies, thereby providing direct evidence for the involvement of that atom in a particular vibrational mode. libretexts.orgedurev.inslideshare.net

In the case of the isopropylammonium cation, the most insightful isotopic substitutions would involve the deuteration of the amine (-NH3+) and methyl (-CH3) protons, as well as the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N. For instance, replacing the acidic protons of the ammonium group with deuterium (D) would lead to a significant downshift in the frequencies of the N-H stretching and bending vibrations due to the increased reduced mass of the N-D bond. libretexts.org This technique is invaluable for distinguishing N-H vibrational modes from C-H modes that appear in similar regions of the spectrum. Similarly, deuteration of the methyl groups would affect the C-H stretching and bending modes, aiding in their precise assignment.

Computational chemistry provides a powerful complementary approach for validating vibrational assignments. core.ac.uk Methods such as Density Functional Theory (DFT) can be employed to calculate the harmonic vibrational frequencies of the isopropylammonium cation. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with the experimental spectrum. nih.gov The visualization of the calculated normal modes allows for a direct correlation between a computed frequency and the specific atomic motions involved, such as C-H stretching, C-N stretching, or CH3 rocking.

Optimization of the geometry of the isopropylammonium cation.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Application of a scaling factor to the calculated frequencies to improve agreement with experimental data.

Comparison of the scaled frequencies and calculated IR intensities with the experimental spectrum to assign the observed bands.

Furthermore, computational models can predict the shifts in vibrational frequencies upon isotopic substitution, providing a theoretical framework to interpret the results of isotopic labeling experiments. The agreement between the computationally predicted isotopic shifts and those observed experimentally would provide strong validation for the vibrational assignments.

Computational and Theoretical Chemistry Studies of Isopropylamine Hydroiodide Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. arxiv.orgirjweb.com It is used to investigate the electronic structure of many-body systems by determining the electron density rather than the complex many-electron wavefunction. gla.ac.uk This approach allows for the calculation of a wide range of molecular properties, providing a theoretical framework to understand and predict the behavior of molecules like isopropylamine (B41738) hydroiodide.

A fundamental application of DFT is the optimization of molecular geometry, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.comyoutube.com This procedure calculates the forces on each atom and adjusts their positions until a stable minimum is reached, representing the equilibrium structure of the molecule. nih.gov

For the isopropylamine hydroiodide system, which consists of the isopropylammonium cation [(CH₃)₂CHNH₃]⁺ and the iodide anion [I]⁻, DFT calculations can determine precise bond lengths, bond angles, and dihedral angles for the cation. The optimization process also yields the total electronic energy of the ion pair, which is crucial for assessing its stability. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve reliable geometries for organic molecules and their ions. researchgate.netnih.gov The resulting optimized structure is confirmed as a true minimum by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a stable geometry. researchgate.net

Table 1: Representative Optimized Geometric Parameters for the Isopropylammonium Cation Calculated via DFT The following data is illustrative of typical results obtained from DFT calculations and is not derived from a specific published study on this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-N | 1.50 Å |

| C-C | 1.54 Å | |

| N-H | 1.03 Å | |

| C-H (methyl) | 1.09 Å | |

| C-H (methine) | 1.10 Å | |

| Bond Angles | C-N-C | 112.5° |

| H-N-H | 108.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine the energies of the HOMO and LUMO. In this ionic pair, the HOMO is typically localized on the iodide anion, which is electron-rich, while the LUMO is centered on the isopropylammonium cation, particularly around the positively charged ammonium (B1175870) group. Analyzing the spatial distribution and energies of these orbitals provides insight into the system's potential reaction pathways and electronic transitions. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical values to demonstrate the output of a typical FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.80 | Localized on the Iodide (I⁻) anion |

| LUMO | -0.95 | Localized on the Isopropylammonium [(CH₃)₂CHNH₃]⁺ cation |

| Energy Gap (ΔE) | 4.85 | Indicates significant stability |

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. spectroscopyonline.com After geometry optimization, a frequency calculation can be performed to determine the normal modes of vibration. Each mode corresponds to a specific collective motion of the atoms, and its calculated frequency can be correlated with peaks observed in experimental IR and Raman spectra. researchgate.net

These theoretical spectra are invaluable for assigning experimental bands to specific functional groups and vibrational motions, such as N-H stretching, C-H bending, and C-N stretching in the isopropylammonium cation. Although calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. nih.gov This allows for a detailed understanding of the molecule's dynamic behavior and the strength of its chemical bonds.

Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies for this compound This table illustrates how theoretical calculations assist in the assignment of experimental spectroscopic data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | -NH₃⁺ | 3250 | 3120 |

| C-H Stretch (methyl) | -CH₃ | 3080 | 2957 |

| N-H Bend (asymmetric) | -NH₃⁺ | 1615 | 1550 |

In the solid state, the properties of this compound are heavily influenced by intermolecular interactions. DFT can be used to model and quantify these non-covalent forces within the crystal lattice. The primary interaction in this system is the hydrogen bond between the ammonium group (-NH₃⁺) of the cation and the iodide anion (I⁻). DFT calculations can determine the geometry and energy of these N-H···I hydrogen bonds. ijnc.ir

Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. While less common for iodide anions, computational analysis can explore the potential for such interactions within the crystal packing. mdpi.com By analyzing the electron density distribution and interaction energies between molecular fragments, DFT provides a quantitative description of the forces that dictate the crystal structure and stability. mdpi.comnih.gov

Table 4: Representative Intermolecular Interaction Analysis for this compound Crystal Structure This table provides an example of data that could be generated from a DFT analysis of the solid state.

| Interaction Type | Atoms Involved | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H···I | 2.5 - 2.8 | -5 to -8 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define chemical concepts such as atoms, chemical bonds, and molecular structure. pitt.edu By examining the topology of the electron density, QTAIM can characterize the nature of interatomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. orientjchem.org

The core of QTAIM analysis lies in identifying the critical points in the electron density, where the gradient of the density is zero (∇ρ = 0). semanticscholar.org Of particular importance are the Bond Critical Points (BCPs), which are located along the path of maximum electron density between two bonded nuclei, known as the bond path. researchgate.net

The properties of the electron density at a BCP provide quantitative information about the bond. Key parameters include:

The electron density (ρ(r)) at the BCP: Its magnitude correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of a shared covalent bond. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and halogen bonds. researchgate.net

For this compound, QTAIM analysis of the DFT-calculated electron density would allow for a precise characterization of the N-H···I hydrogen bonds. The analysis would likely reveal a low value of ρ(r) and a positive value of ∇²ρ(r) at the H···I BCP, confirming the electrostatic nature of this interaction. orientjchem.org

Table 5: Illustrative QTAIM Topological Parameters for Selected Bonds in this compound This table shows representative data from a QTAIM analysis, used to classify chemical interactions.

| Bond Path | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-N | 0.250 | -0.520 | Polar Covalent |

| N-H | 0.330 | -1.850 | Polar Covalent |

Quantification of Hydrogen Bond Energies and Interaction Strengths

The stability and structure of this compound in the solid state are significantly influenced by hydrogen bonding interactions between the isopropylammonium cation ([CH₃)₂CHNH₃]⁺) and the iodide anion (I⁻). Computational chemistry provides powerful tools to quantify the energy of these N-H···I hydrogen bonds. Density Functional Theory (DFT) is a commonly employed method for optimizing the geometry of such ion pairs and calculating their interaction energies. researchgate.netmdpi.com

The binding energy (ΔE_binding) of the hydrogen bond can be calculated as the difference between the total energy of the complex and the sum of the energies of the individual, non-interacting ions. researchgate.net To obtain more accurate results, this calculation is often corrected for basis set superposition error (BSSE). researchgate.net

Table 1: Representative Hydrogen Bond Energies for Different Types of Interactions from Computational Studies

| Interacting Species | Hydrogen Bond Type | Computational Method | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Adrenaline & Trimethoxysilylpropylamine | O-H···N | B3LYP/6-31G* | -12.84 researchgate.net |

| Adrenaline & Trimethoxysilylpropylamine | N-H···O | B3LYP/6-31G* | -4 to -7 (approx.) researchgate.net |

| Methylamine & Water | N-H···O | MP2/6-31+G(d,p) | -4.78 to -5.26 (approx.) researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions, charge distribution, and electron delocalization within molecules. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

In the this compound system, NBO analysis can elucidate the charge transfer that occurs as a result of hydrogen bonding. The primary interaction involves the donation of electron density from the lone pairs of the iodide anion (the donor) into the antibonding σ*(N-H) orbital of the isopropylammonium cation (the acceptor). This donor-acceptor interaction is a key component of the N-H···I hydrogen bond.

The extent of this charge transfer can be quantified by second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy E(2) associated with this delocalization. nih.gov A higher E(2) value indicates a stronger interaction and more significant charge transfer.

Furthermore, NBO analysis provides a detailed picture of the charge distribution across the molecule by calculating the "natural" atomic charges. researchgate.net In the isopropylammonium cation, the positive charge is not solely localized on the nitrogen atom but is delocalized across the entire cation, including the hydrogen atoms of the ammonium group and, to a lesser extent, the alkyl framework. researchgate.net This delocalization is a stabilizing factor. Studies on other organic cations have shown that NBO charges can reveal how positive charge is distributed and delocalized across a molecular structure. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis Outputs for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| Lone Pair (I⁻) | σ*(N-H) | Value not available | Hydrogen Bonding Charge Transfer |

Note: Specific E(2) values for this compound were not found. This table illustrates the type of data obtained from NBO analysis.

Hyperconjugation is a stabilizing interaction that involves the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or an antibonding σ* or π* orbital. allen.inwikipedia.org In the case of the isopropylammonium cation, hyperconjugation plays a role in stabilizing the positive charge.

Computational studies on the isopropyl cation itself have confirmed the significance of C-H hyperconjugation. researchgate.net The analysis shows that the σ-electron density from the C-H bonds of the methyl groups is transferred to the electron-deficient center, leading to a net stabilization of the molecule. researchgate.net The more adjacent C-H bonds available for this interaction, the greater the hyperconjugative stabilization. wikipedia.orgstackexchange.com The isopropyl group, with six C-H bonds on the carbons adjacent to the nitrogen, allows for significant hyperconjugative stabilization of the ammonium cation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of materials at the atomic scale, bridging the gap between molecular structure and macroscopic properties.

In the solid state, the constituent ions of this compound are not static but are in constant motion, vibrating about their equilibrium positions in the crystal lattice. MD simulations can model these atomic motions and provide a picture of the solid-state dynamics.

The collective motions of atoms in a crystal are known as lattice vibrations or phonons. pageplace.de Studies on related alkylammonium halide perovskites, which feature a similar interplay between an organic cation and a halide lattice, reveal key dynamic features that are likely relevant to this compound. aps.orgacs.org These studies show that the vibrational spectrum can be divided into distinct regions:

Low-frequency modes: These typically correspond to the collective vibrations of the heavier inorganic lattice, in this case, the iodide ions. mdpi.com

High-frequency modes: These are associated with the internal vibrations of the organic cation, such as C-H and N-H stretching and bending. mdpi.com

MD simulations can reveal the coupling between the motion of the organic cation and the vibrations of the surrounding inorganic lattice. acs.org The reorientational dynamics of the isopropylammonium cation within its iodide cage are particularly important, as these motions can influence the symmetry of the crystal and drive phase transitions at different temperatures. aps.orgresearchgate.net

Table 3: Typical Vibrational Mode Types in Alkylammonium Halide Crystals

| Frequency Range | Description | Associated Components |

|---|---|---|

| Low (< 200 cm⁻¹) | Lattice Phonons, Octahedral Tilting/Distortion | Halide Cage (e.g., I⁻ lattice) |

| Mid (200 - 1600 cm⁻¹) | Cation Torsional and Rotational Modes, C-N/C-C Bending | Isopropylammonium Cation |

Note: This table is a generalized representation based on data from related alkylammonium halide perovskites. mdpi.com

MD simulations are a valuable tool for investigating the mechanisms of crystal growth and dissolution at the molecular level. acs.org These simulations can model the process of ions attaching to (growth) or detaching from (dissolution) the crystal surface from a solution.

For this compound, a simulation of dissolution would typically involve placing a virtual crystal slab in a simulation box filled with solvent molecules (e.g., water). The simulation would then track the trajectories of individual isopropylammonium and iodide ions as they break away from the crystal lattice, become solvated, and diffuse into the bulk solution. mdpi.com Such simulations can provide insights into dissolution rates and the influence of different solvents. nih.gov

Conversely, simulating crystal growth involves modeling a supersaturated solution of the ions and observing their nucleation and subsequent assembly onto a seed crystal or a growing crystal face. researchgate.netyoutube.com These simulations can help identify the preferred crystal faces for growth and how additives or solvents might alter the final crystal morphology. researchgate.net The methodology often focuses on the energetics of ion attachment and detachment at specific surface sites, such as kinks and steps, to predict solubility and growth kinetics. acs.org

Table 4: Key Parameters and Outputs in MD Simulations of Crystallization

| Input Parameters | Simulation Outputs |

|---|---|

| Force field for ions and solvent | Crystal growth/dissolution rates |

| Temperature and Pressure | Solubility prediction |

| Initial crystal structure and face | Mechanism of ion attachment/detachment |

Crystal Engineering and Solid State Design Principles for Isopropylamine Hydroiodide

Supramolecular Synthons and Directed Self-Assembly in Hydroiodide Systems

The foundation of crystal engineering lies in the concept of supramolecular synthons: robust and predictable non-covalent interactions that act as the "glue" to assemble molecules into higher-order structures. researchgate.net In the case of isopropylamine (B41738) hydroiodide, the primary and most influential synthon is the charge-assisted hydrogen bond between the isopropylammonium cation (donor) and the iodide anion (acceptor), denoted as N⁺-H···I⁻. This interaction is a powerful tool in directing the self-assembly of the ions into a highly ordered crystalline lattice. researchgate.net

The process by which disordered components form an organized structure based on specific, local interactions without external guidance is known as self-assembly. nih.gov For isopropylamine hydroiodide, this process is driven by the formation of these strong N⁺-H···I⁻ hydrogen bonds. The geometry and directionality of these bonds guide the constituent ions into predictable patterns, such as chains, sheets, or three-dimensional networks. researchgate.net The use of these reliable synthons to guide the formation of specific crystal structures is a key strategy in directed self-assembly. wikipedia.org The strength of hydrogen bonds can vary significantly depending on the donor and acceptor atoms, with typical N-H···O and N-H···N bonds having energies of approximately 8 and 13 kJ/mol, respectively. wikipedia.orgchemguide.co.uk The N⁺-H···I⁻ interaction in this compound is enhanced by the formal positive charge on the ammonium (B1175870) group, making it a dominant force in the crystal's assembly.

Table 1: Comparison of Common Hydrogen Bond Synthons

| Donor Group | Acceptor Group | Synthon Notation | Typical Energy (kJ/mol) | Role in this compound System |

| O-H | O | O-H···O | 21 | Not present in the primary salt, but relevant in co-crystals with alcohols or carboxylic acids. |

| N-H | O | N-H···O | 8 | Relevant for potential co-crystals with oxygen-containing functional groups. chemguide.co.uk |

| N-H | N | N-H···N | 13 | Relevant for potential co-crystals with nitrogen-containing heterocycles. chemguide.co.uk |

| N⁺-H | I⁻ | N⁺-H···I⁻ | Variable, strong | The primary and structure-directing synthon in this compound. |

| C-H | I⁻ | C-H···I⁻ | Weak | Secondary interactions that provide additional stabilization to the crystal lattice. |

Strategies for Modulating Crystal Packing and Lattice Energies

Crystal packing refers to the specific arrangement of molecules or ions in a crystal lattice. This arrangement aims to maximize stabilizing interactions and minimize repulsion, thereby achieving the lowest possible energy state. The stability of this packed structure is quantified by the lattice energy, which is the energy released when gaseous ions come together to form one mole of a solid ionic compound. libretexts.orgkhanacademy.org Lattice energy cannot be measured directly but can be calculated using the Born-Haber cycle, which breaks down the formation of the ionic solid into a series of steps with known enthalpy changes. libretexts.orgstudy.com

Several factors influence the lattice energy of this compound. According to Coulomb's Law, the force between ions is proportional to the product of their charges and inversely proportional to the distance between them. khanacademy.org Therefore, the lattice energy is influenced by:

Ionic Charge: The +1 charge on the isopropylammonium cation and -1 charge on the iodide anion are fixed.

Ionic Size: The distance between the ions is determined by their respective sizes. Larger ions result in a greater distance and, consequently, a lower (less exothermic) lattice energy. libretexts.org

Strategies to modulate the crystal packing and, by extension, the lattice energy of this compound involve altering the conditions of crystallization. These strategies include:

Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which crystal faces grow fastest and can sometimes lead to the formation of different polymorphic forms (different packing arrangements of the same compound).

Temperature and Pressure: Varying the temperature and pressure during crystallization can alter the thermodynamic landscape, potentially favoring the formation of different, more stable packing arrangements.

Co-crystallization: Introducing a neutral "co-former" molecule can disrupt the original packing and create a new multi-component crystal with a completely different structure and lattice energy (see section 5.4).

Table 2: Factors Influencing Lattice Energy Trends in Alkylammonium Halides

| Factor | Trend | Influence on this compound |

| Ionic Charge | Higher charges lead to much stronger attraction and higher lattice energy. khanacademy.org | Charges are fixed at +1 and -1. |

| Cation Size | Increasing the size of the alkyl group (e.g., from methylammonium (B1206745) to isopropylammonium) increases the distance between ions, decreasing the lattice energy. | The isopropyl group contributes to a specific cation size. |

| Anion Size | Increasing the size of the halide anion (F⁻ < Cl⁻ < Br⁻ < I⁻) increases the inter-ionic distance, decreasing the lattice energy. libretexts.org | Iodide is the largest common halide, suggesting a lower lattice energy compared to the corresponding chloride or bromide salt. |

| Packing Efficiency | The specific 3D arrangement (crystal structure) affects the overall interaction energy. | Different polymorphs would exhibit different lattice energies. |

Influence of Anion (Iodide) on Crystal Architecture and Bonding Motifs

The choice of anion is a critical design element in crystal engineering, as its properties directly shape the resulting solid-state architecture. In this compound, the iodide anion plays a multifaceted role stemming from its distinct characteristics compared to other halides.

Key properties of the iodide anion include:

High Polarizability: The electron cloud of the iodide ion is large and diffuse, making it easily distorted by the electric field of the neighboring isopropylammonium cations. This "softness" facilitates strong hydrogen bonding and other non-covalent interactions. nsf.gov

Hydrogen Bond Acceptor: The iodide ion is an effective hydrogen bond acceptor, readily participating in the primary N⁺-H···I⁻ synthons that define the crystal structure. britannica.com The strength and geometry of these hydrogen bonds are central to the resulting bonding motifs. researchgate.net

The large and polarizable nature of iodide can lead to structural rearrangements in the surrounding hydrogen-bond network that differ significantly from those induced by smaller, "harder" anions like chloride. nsf.gov While smaller anions might favor more compact, charge-density-driven packing, the larger iodide anion can promote more open frameworks or layered structures where weaker interactions, such as C-H···I or even I···I halogen bonds, play a more significant role in stabilizing the extended architecture. nih.gov The interplay between the N⁺-H···I⁻ hydrogen bonds and these weaker forces, all influenced by the unique properties of iodide, ultimately determines the final crystal architecture.

Table 3: Comparative Properties of Halide Anions and Their Potential Influence on Crystal Architecture

| Property | Fluoride (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |

| Ionic Radius (pm) | 133 | 181 | 196 | 220 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Polarizability (ų) | 1.04 | 3.66 | 4.77 | 7.10 |

| Nature | Hard | Hard | Borderline | Soft |

| Expected Influence on Packing | Favors high lattice energies and compact structures. | Balances size and electronegativity. | Increased importance of polarizability. | Large size and high polarizability may lead to less dense packing but enable diverse secondary interactions. nsf.govbritannica.com |

Co-crystallization and Multi-component Solid Forms Involving this compound

Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecular component (a co-former) into the crystal lattice in a defined stoichiometric ratio. researchgate.net This creates a multi-component solid, or co-crystal, which is a distinct crystalline material with its own unique structure and properties.

In this context, this compound can serve as a versatile building block for constructing multi-component solids. The isopropylammonium cation provides a strong hydrogen bond donor site (N⁺-H), making it capable of forming robust supramolecular synthons with a wide variety of co-formers that possess hydrogen bond acceptor groups.

Potential strategies and outcomes include:

Synthon Competition and Hierarchy: When a co-former is introduced, new hydrogen bonding interactions compete with the original N⁺-H···I⁻ synthon. For example, a carboxylic acid co-former introduces a very strong hydrogen bond acceptor (the carbonyl oxygen). This can lead to the formation of a new, more stable N⁺-H···O=C synthon, relegating the iodide anion to a different role within the new crystal lattice, perhaps bridging co-former molecules or participating in weaker C-H···I⁻ interactions.

Formation of New Architectures: By replacing or supplementing the original synthons, co-crystallization enables the rational design of entirely new crystal structures with tailored properties.

Methods of Preparation: Co-crystals are commonly prepared using methods such as solvent evaporation (crystallizing both components from a common solvent), grinding (mechanically mixing the solid components, sometimes with a small amount of liquid), or slurry crystallization (stirring the solid components in a solvent in which they are sparingly soluble). bohrium.com

Table 4: Potential Co-formers for this compound and Resulting Supramolecular Synthons

| Co-former Class | Example Co-former | H-Bond Acceptor Site | Potential New Synthon |

| Carboxylic Acids | Benzoic Acid | Carbonyl Oxygen (C=O) | N⁺-H···O=C |

| Amides | Benzamide | Carbonyl Oxygen (C=O) | N⁺-H···O=C |

| Pyridines | 4,4'-Bipyridine | Pyridyl Nitrogen (N) | N⁺-H···N |

| Alcohols/Phenols | Hydroquinone | Hydroxyl Oxygen (-OH) | N⁺-H···O-H |

Mechanistic Understanding of Nucleation and Crystal Growth Processes

The formation of a crystal from a solution is a two-step process involving nucleation followed by crystal growth. youtube.com A mechanistic understanding of these stages is crucial for controlling the final crystal size, shape, and quality.

Nucleation is the initial formation of tiny, stable crystalline aggregates (nuclei) from a supersaturated solution. According to Classical Nucleation Theory (CNT), this process must overcome a significant energy barrier. wikipedia.org

Driving Force: Crystallization is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. This provides the thermodynamic driving force for the phase change.

Energy Barrier: The formation of a new nucleus is energetically unfavorable at first because of the energy required to create a new solid-liquid interface. This is balanced by the favorable energy released from forming the bulk crystal lattice. mcgill.ca A nucleus must reach a "critical size" to become stable; below this size, it is more likely to redissolve. This energy requirement is known as the nucleation barrier. ethz.ch

Types of Nucleation:

Homogeneous Nucleation: Nuclei form spontaneously within the bulk of the solution without the influence of any foreign surfaces. This requires a higher level of supersaturation. youtube.comacs.org

Heterogeneous Nucleation: Nuclei form on the surface of foreign particles (like dust) or on the walls of the container. These surfaces lower the energy barrier for nucleation, allowing it to occur at lower supersaturation levels. youtube.comethz.ch

Once a stable nucleus has formed, crystal growth commences. This is the process by which additional solute molecules from the solution are incorporated into the existing crystal lattice, causing the crystal to increase in size. This involves the transport of molecules to the crystal surface, their adsorption onto the surface, and finally their integration into the lattice at energetically favorable sites like kinks and steps. youtube.com The rate of growth can be influenced by factors such as temperature, supersaturation, and the presence of impurities.

Table 5: Key Stages in the Crystallization of this compound

| Stage | Description | Key Factors |

| 1. Supersaturation | A non-equilibrium state where the concentration of this compound in solution is higher than its solubility limit. This is the thermodynamic prerequisite for crystallization. | Temperature, solvent, concentration. |

| 2. Nucleation | Formation of stable, sub-microscopic crystal nuclei. This is a stochastic process that must overcome an energy barrier. ethz.ch | Supersaturation level, presence of impurities (for heterogeneous nucleation), temperature. |

| 3. Crystal Growth | The orderly addition of ions from the solution onto the surfaces of existing nuclei, leading to an increase in crystal size. | Supersaturation level, temperature, solvent viscosity, impurities. |

| 4. Maturation/Aging | The system moves towards equilibrium. Larger, more stable crystals may grow at the expense of smaller, less stable ones (Ostwald ripening). | Time, temperature. |

Role of Isopropylamine Hydroiodide in Advanced Materials Science Research

Precursor Chemistry for Hybrid Organic-Inorganic Perovskite Materials

Synthesis and Design of Onium-Ion Based Perovskite Precursors

The synthesis of hybrid organic-inorganic perovskites generally involves the reaction of an organic halide salt with a metal halide. In the context of isopropylamine (B41738) hydroiodide, it would serve as the organic onium salt precursor, providing the isopropylammonium ((CH₃)₂CHNH₃⁺) cation. This would be combined with a metal halide, such as lead iodide (PbI₂), in a suitable solvent to form the perovskite precursor solution. The design of these precursors allows for the tuning of the resulting perovskite's properties by modifying the organic cation, the metal, or the halide. However, specific synthesis protocols and design principles extensively detailing the use of isopropylamine hydroiodide are not widely reported in comparison to more commonly used organic cations like methylammonium (B1206745) or formamidinium.

Influence on Perovskite Crystal Structure and Morphology

Contributions to Organic Semiconductor Development

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Amine hydrohalides can be used in various capacities in these devices, for example, as surface modifiers or as components in the active layer.

Integration into Charge Transport Layers and Active Semiconductor Blends

In the field of organic electronics, the precise chemical composition of charge transport layers and active semiconductor blends is crucial for device performance. While various organic salts have been explored to modify interfaces and improve charge injection or extraction, there is a lack of specific research demonstrating the integration of this compound into these components. Consequently, its effect on the performance of organic electronic devices remains largely undocumented.

Structure-Property Relationships in Organic Electronic Devices Derived from Amine Hydrohalides

The relationship between the molecular structure of the components and the electronic properties of the resulting device is a fundamental aspect of organic electronics research. For amine hydrohalides, factors such as the alkyl chain length and branching of the cation can influence molecular packing, electronic energy levels, and charge transport properties. However, a detailed investigation into the structure-property relationships specifically for organic electronic devices incorporating this compound has not been a significant focus of published research to date.

Advanced Polymer Chemistry and Material Functionalization

The application of this compound in advanced polymer chemistry, although not extensively documented in dedicated studies, can be extrapolated from the known reactivity of its constituent ions and related alkylammonium halides. The isopropylammonium cation and the iodide anion can potentially play significant roles in various stages of polymer synthesis and modification, from influencing reaction kinetics to altering the surface properties of materials.

Role in Polymerization and Cross-linking Reactions

The initiation and propagation of polymer chains, as well as the formation of cross-linked networks, are critical processes that dictate the final properties of a polymer. Amine and ammonium (B1175870) compounds, in general, are known to influence these reactions.

In the context of radical polymerization , the initiation step involves the generation of free radicals. alfachemic.comyoutube.com While traditional initiators like azo compounds and peroxides are common, the components of this compound could theoretically participate in redox initiation systems. For instance, in the presence of an oxidizing agent, the iodide ion could be oxidized to generate iodine radicals, which could then initiate polymerization. Conversely, the amine functionality of isopropylamine could act as a reducing agent in combination with a peroxide to generate radicals at lower temperatures. alfachemic.com The rate of polymerization can be influenced by such systems, potentially leading to polymers with different molecular weights and distributions.

Amine compounds can also act as chain transfer agents, which can be utilized to control the molecular weight of the resulting polymer. Furthermore, amine salts have been investigated in the context of creating pH-responsive cross-linked polymers, where the protonation state of the amine influences the polymer network's properties.

In cross-linking reactions , which are essential for creating thermoset polymers and hydrogels with robust networks, amines are frequently used as curing agents or hardeners, particularly for epoxy resins. researchgate.net The primary amine group of isopropylamine can react with epoxy groups, opening the ring and forming a covalent bond, which contributes to the three-dimensional network. The presence of the hydroiodide salt could potentially catalyze this ring-opening reaction, thereby accelerating the curing process. The structure of the amine, including the steric hindrance from the isopropyl groups, would influence the reaction rate and the final network structure.

The potential effects of this compound in polymerization are summarized in the table below, based on the general behavior of amine and halide compounds.

| Polymerization Process | Potential Role of this compound | Anticipated Outcome |

| Radical Polymerization | Component of a redox initiation system | Altered initiation rate and control over polymer molecular weight |

| Chain transfer agent | Regulation of polymer chain length | |

| Epoxy Curing | Curing agent and potential catalyst | Formation of a cross-linked network, potentially at an accelerated rate |

Surface Modification and Interfacial Engineering in Material Composites

Surface modification of reinforcing fibers or fillers can be achieved by treating them with solutions containing functional molecules. The isopropylammonium ions from this compound could adsorb onto a negatively charged surface of a filler, such as silica (B1680970) or clay, thereby altering its surface chemistry. This modification can improve the wettability of the filler by the polymer matrix, leading to better dispersion and adhesion. The general principle of using amine-containing compounds to functionalize surfaces is a well-established strategy in materials science. mdpi.comnih.gov For instance, silane (B1218182) coupling agents with amine functionalities are widely used to treat glass fibers to improve their compatibility with polymer matrices. core.ac.uk

In interfacial engineering , the goal is to create strong chemical or physical bonds between the different phases of a composite. researchgate.net The introduction of this compound at the interface could promote adhesion through several mechanisms. The ammonium head of the isopropylammonium ion could interact with the surface of the reinforcement, while the alkyl tail could entangle with the polymer matrix, creating a molecular bridge. This is analogous to the role of imidazolium-based ionic liquids, which have been shown to improve interfacial shear strength in composites. nih.gov

The following table outlines the potential applications and effects of this compound in surface and interfacial modification, drawing parallels from related alkylammonium salts.

| Application Area | Mechanism of Action | Expected Improvement in Composite Properties |

| Surface Modification of Fillers | Adsorption of isopropylammonium ions, altering surface polarity. | Improved filler dispersion and wettability. |

| Interfacial Adhesion Promoter | Formation of a molecular bridge between filler and matrix. | Enhanced interfacial shear strength and stress transfer. |

| Composite Property Enhancement | Improved bonding at the fiber-matrix interface. | Increased tensile strength, flexural modulus, and impact resistance. |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes and Scalable Production Methods

The development of efficient and scalable synthesis methods for high-purity isopropylamine (B41738) hydroiodide is fundamental for its broader application in research and commercial technologies.

Traditional and Novel Synthetic Approaches

Traditionally, the synthesis of alkylammonium halides like isopropylamine hydroiodide involves a straightforward acid-base reaction between isopropylamine and hydroiodic acid. While effective for laboratory-scale production, this method may present challenges for industrial scale-up, including solvent waste and purification costs.

Future research is increasingly focused on novel synthetic methodologies that offer greater efficiency, sustainability, and cost-effectiveness. These include:

Mechanochemical Synthesis : This solid-state approach involves grinding or milling precursors together, often eliminating the need for bulk solvents. Mechanosynthesis has been explored for producing various organometal halide perovskite precursors and related organic salts, offering benefits such as reduced environmental impact and simplicity. mdpi.com

Flow Chemistry : Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields and purity. This method is highly scalable and can be integrated into automated production lines, making it an attractive option for the large-scale manufacturing of materials like organic halide salts for perovskite applications. acs.org

Scalable Production for Advanced Materials

For applications such as perovskite solar cells, the consistent production of high-purity precursor materials is paramount. Scalability is not only about the volume of production but also about maintaining quality. Research into scalable production methods for organic halide salts is a key area of focus. acs.org Techniques learned from the scale-up of other thin-film photovoltaic technologies are being adapted for perovskite materials. acs.org The optimization of batch production processes and the transition to continuous manufacturing are critical steps toward the commercial viability of technologies incorporating this compound.

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur during the formation and operation of materials incorporating this compound is essential for optimizing their properties and performance. Advanced in situ and operando characterization techniques, which monitor these processes in real-time under realistic conditions, are indispensable tools. acs.orgmdpi.com

These methods overcome the limitations of traditional ex situ techniques that only analyze materials before and after a process, potentially missing crucial transient states. researchgate.net In the context of perovskite crystallization, where organic cations play a significant role, these dynamic studies are particularly revealing. nih.gov

Key In Situ and Operando Techniques

Several advanced characterization techniques are being developed and applied to study the dynamic role of organic cations:

In Situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : This technique provides real-time information on the evolution of the crystal structure and phase transitions during film formation, such as the crystallization of a perovskite layer from its precursors. acs.org It can reveal how additives like this compound influence nucleation and growth pathways.

In Situ Spectroscopic Methods : Techniques like UV-Visible absorption and photoluminescence (PL) spectroscopy can be used to monitor the formation of the photoactive perovskite phase during annealing. researchgate.net These methods provide insights into the kinetics of crystallization and the development of the material's optoelectronic properties.

Operando Kelvin Probe Force Microscopy (KPFM) : KPFM is a powerful tool for mapping the electrostatic potential across a device's cross-section while it is in operation. nrel.gov This allows researchers to visualize the evolution of electronic junctions and electric fields under illumination or applied bias, providing a deeper understanding of how components like this compound affect device physics and stability. nrel.govnrel.gov

Transient Reflection and Photovoltage Spectroscopy : These techniques probe the dynamics of charge carriers at interfaces within a device. nrel.gov They can help elucidate how organic cations, when used as passivating agents, reduce recombination rates and improve charge extraction efficiency. nrel.gov

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| In Situ GIWAXS | Real-time crystal structure, phase transitions, crystallization kinetics. acs.org | Understanding its influence on the nucleation and growth of perovskite films. |

| In Situ UV-Vis/PL Spectroscopy | Formation of optoelectronic phases, electronic structure evolution. researchgate.net | Monitoring the development of desired optical and electronic properties during film formation. |

| Operando KPFM | Electrostatic potential distribution, junction evolution under operation. nrel.gov | Assessing its impact on the internal electric fields and interface energetics of a device. |

| Transient Spectroscopy | Interfacial charge carrier dynamics, recombination rates. nrel.gov | Evaluating its effectiveness as a passivating agent to reduce electronic losses. |

High-Throughput Screening and Computational Materials Discovery for Derivatives

The vast chemical space of possible organic cations offers both an opportunity and a challenge for materials discovery. High-throughput screening (HTS) and computational methods are accelerating the search for novel derivatives of this compound with tailored properties.

High-Throughput Experimental Screening

HTS involves the rapid, automated synthesis and characterization of large libraries of materials. acs.org This approach allows researchers to systematically explore how modifications to the isopropylamine cation—such as altering alkyl chain length or adding functional groups—affect material properties. For instance, HTS can be employed to screen for organic cations that enhance the stability of perovskite films under various environmental stressors like heat and humidity. acs.org By automating the degradation testing process and using optical methods to track changes, researchers can quickly identify promising candidate molecules for more in-depth study. acs.org

Computational Materials Discovery

Computational methods, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern materials science. nih.gov These techniques allow for the in silico (computer-based) prediction of material properties, guiding experimental efforts toward the most promising candidates.

Key computational approaches include:

First-Principles Screening : Researchers can build large virtual libraries of hypothetical perovskite compounds with different A-site cations, including derivatives of this compound. researchgate.net DFT calculations are then used to predict key properties such as formation energy (a measure of stability) and electronic bandgap. nih.gov

Machine Learning and Transfer Learning : As computational datasets grow, machine learning models can be trained to predict material properties much faster than direct DFT calculations. mdpi.com Transfer learning approaches can be particularly effective when experimental data is limited, allowing models trained on existing data to make accurate predictions for new, un-synthesized compounds. mdpi.com

These computational tools enable the screening of thousands of potential organic cations to identify those that are most likely to form stable, high-performance perovskite structures, significantly accelerating the materials discovery cycle. mdpi.comeesgroup-ncepu.cn

Integration of this compound in Emerging Materials Technologies and Devices